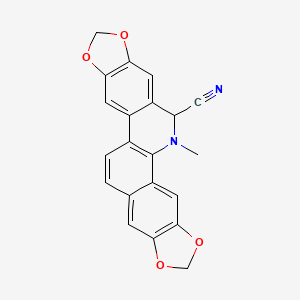

Milverine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

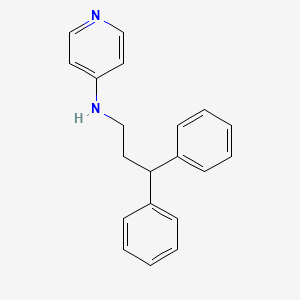

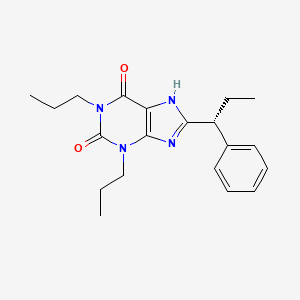

Milverine is a diarylmethane.

Scientific Research Applications

Milrinone in Cerebral Vasospasm Treatment

Milrinone, primarily known as an inotropic drug, has been researched for its efficacy in treating cerebral vasospasm following subarachnoid hemorrhage. A study by Arakawa et al. (2001) demonstrated the successful use of intra-arterial and intravenous administration of milrinone in patients with symptomatic cerebral vasospasm. The treatment led to dilation of vasospastic vessels and increased cerebral blood flow, indicating its potential as a clinically advantageous treatment regimen (Arakawa et al., 2001).

Milrinone in Cardiac Surgery

Milrinone has applications in cardiac surgery, particularly due to its positive inotropic effects and vasodilative properties. Levy, Bailey, and Deeb (2002) researched its use in increasing stroke volume index and left ventricular velocity of circumferential fiber shortening after cardiopulmonary bypass. It may also prevent internal mammary artery spasm and serve as a pulmonary vasodilator for patients with right ventricular dysfunction and pulmonary vasoconstriction. Low-dose milrinone may even have anti-inflammatory properties and potentially improve splanchnic perfusion (Levy, Bailey, & Deeb, 2002).

Milrinone's Mechanism of Action

Milrinone's mechanism involves phosphodiesterase inhibition, similar to papaverine. It dilates vessels and influences the cyclic nucleotide messenger systems in various human tissues. Masaaki et al. (1988) found that milrinone is a potent and selective inhibitor of human cardiac cyclic AMP phosphodiesterase, suggesting its targeted inotropic effects in human heart tissues (Itoh Masaaki et al., 1988).

Vasodilator Effect on Arterial Coronary Bypass Grafts

Research by Liu et al. (1997) demonstrated milrinone's direct vasodilator effect on arterial coronary bypass grafts. The study found that milrinone effectively prevented and reversed the contraction of internal thoracic arteries, indicating its potential for perioperative treatment of coronary bypass graft spasm in cardiac surgical patients (Liu et al., 1997).

properties

CAS RN |

75437-14-8 |

|---|---|

Product Name |

Milverine |

Molecular Formula |

C20H20N2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)pyridin-4-amine |

InChI |

InChI=1S/C20H20N2/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19/h1-12,14-15,20H,13,16H2,(H,21,22) |

InChI Key |

KMZHYAUKFHLFNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |

synonyms |

4-((3,3-diphenylpropyl)amino)pyridine milverine |

Origin of Product |

United States |

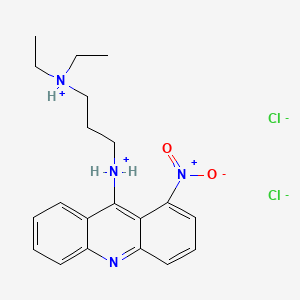

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,6a,7,9a,10,10a,10b,11,12,12a-octadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2-diol](/img/structure/B1201384.png)